molecular formula C10H9N3O2 B15248894 3-Phenylisoxazole-5-carbohydrazide

3-Phenylisoxazole-5-carbohydrazide

Cat. No.: B15248894
M. Wt: 203.20 g/mol
InChI Key: HXJOIZSPKFMOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylisoxazole-5-carbohydrazide is a versatile heterocyclic building block and intermediate in organic synthesis and medicinal chemistry . The compound features a reactive hydrazide group attached to the 5-position of the 3-phenylisoxazole scaffold, making it a valuable precursor for the development of diverse functional molecules . This carbohydrazide derivative is primarily utilized as a key synthetic intermediate in scientific research. Its reactivity allows it to undergo various transformations, including cyclization with arylisothiocyanates to form triazole-thiols, condensation with aldehydes to form semicarbazones, and participation in oxidation and substitution reactions . These reactions are exploited to generate libraries of compounds for screening in drug discovery programs. In pharmacological research, the 3-phenylisoxazole scaffold has been identified as a potent inhibitor of human Diacylglycerol O-acyltransferase 1 (hDGAT1), a key enzyme in triglyceride biosynthesis, making it a promising lead for developing anti-obesity agents . Furthermore, structurally similar isoxazole carbohydrazide derivatives demonstrate significant immunosuppressive properties by inhibiting lymphocyte proliferation and inducing pro-apoptotic pathways, as well as potent antibacterial activity against drug-resistant pathogens like carbapenem-resistant Acinetobacter baumannii (CRAB) . Research also suggests that some derivatives can act as monoamine oxidase inhibitors, which may have implications for treating neurological disorders . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-phenyl-1,2-oxazole-5-carbohydrazide

InChI

InChI=1S/C10H9N3O2/c11-12-10(14)9-6-8(13-15-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14)

InChI Key

HXJOIZSPKFMOLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoxazole-5-carbohydrazide typically involves the reaction of 3-phenylisoxazole-5-carboxylic acid with hydrazine hydrate. This reaction is usually carried out in a refluxing methanolic solution for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoxazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbohydrazide group under mild conditions.

Major Products Formed:

    Oxidation: Oxazoles and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenylisoxazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This action is beneficial in the treatment of neurological disorders such as Parkinson’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Phenylisoxazole-5-carbohydrazide with structurally related carbohydrazides and isoxazole derivatives, emphasizing structural differences, reactivity, and applications.

Compound Name Structure Key Properties Applications
This compound Isoxazole with phenyl (C₃) and carbohydrazide (C₅) - Reacts with aryl isothiocyanates to form triazole-thiols .
- Forms semicarbazones with aldehydes .
Antimicrobial, anticancer, and enzyme inhibition .
5-Methylisoxazole-3-carbohydrazide Isoxazole with methyl (C₅) and carbohydrazide (C₃) - Cyclizes with arylisothiocyanates to 4-aryl-1,2,4-triazol-3-thiols . Intermediate for S-β-D-acetylglucosides (antiviral agents) .
5-Phenylisoxazole-3-carboxamide Isoxazole with phenyl (C₅) and carboxamide (C₃) - Lacks the reactive hydrazide group; lower nucleophilicity . Limited to passive hydrogen-bonding interactions in drug design .
5-Methyl-3-phenylisoxazole-4-carbohydrazide Isoxazole with methyl (C₅), phenyl (C₃), carbohydrazide (C₄) - Positional isomerism reduces conjugation with the phenyl ring . Less studied; potential precursor for asymmetric heterocycles .
3-Phenyl-[1,2,4]oxadiazole-5-carbohydrazide Oxadiazole (non-aromatic) with phenyl (C₃) and carbohydrazide (C₅) - Oxadiazole ring increases electron deficiency, enhancing electrophilic reactivity . Used in corrosion inhibitors and high-energy materials .

Structural and Reactivity Insights

Substituent Position Effects :

  • The position of the carbohydrazide group significantly impacts reactivity. For example, 5-carbohydrazide derivatives (e.g., this compound) exhibit stronger nucleophilicity than 3-carbohydrazide analogs (e.g., 5-Methylisoxazole-3-carbohydrazide) due to better resonance stabilization of the hydrazide group .
  • Isoxazole-to-oxadiazole ring substitution (e.g., 3-Phenyl-[1,2,4]oxadiazole-5-carbohydrazide) reduces aromaticity, increasing susceptibility to ring-opening reactions .

Biological Activity :

  • This compound derivatives with electron-withdrawing substituents (e.g., –Cl, –Br) on the phenyl ring show enhanced antimicrobial activity compared to methyl-substituted analogs .
  • 5-Methylisoxazole-3-carbohydrazide forms stable triazole-thiols with arylisothiocyanates, which exhibit antiviral activity via glycoside conjugation .

Synthetic Challenges :

  • Attempts to synthesize hydrazinyl-isothiazole analogs (e.g., 3-hydrazinyl-5-phenylisothiazole-4-carbonitrile) often fail due to spontaneous cyclization to pyrazoles, highlighting the superior stability of isoxazole-based carbohydrazides .

Research Findings

  • Spectroscopic Characterization: this compound derivatives show distinct NOESY NMR correlations (e.g., E-isomer dominance in semicarbazones) and IR bands at 1650–1680 cm⁻¹ (C=O stretch) .
  • Computational Studies : DFT calculations (B3LYP/6-311G++(d,p)) reveal that electron-donating groups on the phenyl ring lower the LUMO energy, enhancing electrophilic reactivity .
  • Comparative Yields : Cyclization of this compound with arylisothiocyanates achieves 75–85% yields, outperforming oxadiazole analogs (60–70%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenylisoxazole-5-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The compound can be synthesized via cyclocondensation of hydrazine derivatives with substituted isoxazole carbonyl precursors. For example, phenylisoxazole carbaldehydes react with semicarbazide hydrochloride under reflux in ethanol/water mixtures, followed by recrystallization for purification .
  • Key parameters include temperature control (60–80°C), pH adjustment (neutral to slightly acidic), and stoichiometric ratios of reactants (1:1.2 hydrazine:carbonyl).
  • Analytical validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Structural elucidation : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm hydrazide proton signals (δ 9.5–10.5 ppm) and carbonyl carbons (δ 160–170 ppm). IR spectroscopy identifies N–H stretches (~3200 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles, with R-factor thresholds <0.05 for high reliability .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-311G++(d,p) level to predict HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Energy frameworks : Calculate intermolecular interaction energies (e.g., dispersion vs. electrostatic) using CrystalExplorer to rationalize packing motifs in crystal structures .
  • Example finding : HOMO-LUMO gaps <4 eV suggest potential redox activity, relevant for catalytic or bioactive applications .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodology :

  • Validation tools : Use PLATON/CHECKCIF to flag outliers in bond distances/angles. Address thermal motion errors via TLS refinement in SHELXL .
  • Twinned data : For cases of pseudo-merohedral twinning, apply HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Case study : Discrepancies in hydrazide torsion angles may arise from hydrogen bonding; validate via Hirshfeld surface analysis (dnorm_\text{norm} plots) .

Q. How can intermolecular interactions in the crystal structure inform structure-activity relationships (SAR)?

  • Methodology :

  • Hirshfeld surfaces : Quantify hydrogen bonding (N–H···O/N) and π-π stacking contributions using CrystalExplorer. For example, >10% contribution from C–H···π interactions may enhance stability .
  • Docking studies : Perform AutoDock/Vina simulations to predict binding affinities with biological targets (e.g., enzymes like cyclooxygenase-2). Use PyMOL for visualization .

Critical Analysis of Contradictions

  • Stereochemical ambiguity : Some phenylisoxazole derivatives exhibit E/Z isomerism in hydrazide moieties. Use 1H^1 \text{H}-1H^1 \text{H} NOESY NMR to confirm configuration (e.g., NOE correlations between imine protons and aryl groups) .
  • Biological activity vs. toxicity : While hydrazides show antimicrobial potential, assess metabolic stability via hepatic microsome assays to rule out hydrazine-related toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.